octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
CAS No.: 1391926-56-9
Cat. No.: VC8071782
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
![octahydro-1H-pyrrolo[3,4-c]pyridin-1-one - 1391926-56-9](/images/structure/VC8071782.png)
Specification
CAS No. | 1391926-56-9 |
---|---|
Molecular Formula | C7H12N2O |
Molecular Weight | 140.18 g/mol |
IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one |
Standard InChI | InChI=1S/C7H12N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h5-6,8H,1-4H2,(H,9,10) |
Standard InChI Key | XLHNWTSCXPCOMK-UHFFFAOYSA-N |
SMILES | C1CNCC2C1C(=O)NC2 |
Canonical SMILES | C1CNCC2C1C(=O)NC2 |
Introduction
Structural and Chemical Properties
Molecular Composition and Conformation
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (C₇H₁₂N₂O) has a molecular weight of 140.18 g/mol and exists as a bicyclic structure with two fused rings: a six-membered pyridine ring and a five-membered pyrrolidine ring. The ketone group at position 1 is critical for its reactivity and potential bioactivity. The compound’s stereochemistry involves two undefined stereocenters, contributing to its conformational flexibility .
Table 1: Key Physical and Chemical Properties
Stability and Solubility
The hydrochloride salt form (C₇H₁₃ClN₂O) enhances solubility and stability, making it suitable for research applications . Limited data on photostability or thermal degradation suggest the need for controlled storage conditions (e.g., refrigeration) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one involves multi-step reactions, often requiring stereoselective control:
-
Lactamization and Reduction:
-
Enzymatic Resolution:
Table 2: Comparative Analysis of Synthetic Methods
Method | Key Steps | Yield (%) | Stereochemical Purity | Source |
---|---|---|---|---|
Lactamization + Reduction | Hydrogenation of dione precursor | 97–98 | 96.7–98.93% ee | |
Enzymatic Resolution | Lipase-catalyzed hydrolysis | >99% | >99% ee |
Challenges and Innovations
-
Stereoselectivity: Achieving high optical purity remains challenging. Recent advancements include asymmetric catalysis with chiral ligands (e.g., BINAP) and chiral auxiliaries (e.g., naproxen) .
-
Cost Efficiency: Recovery and reuse of chiral auxiliaries (e.g., naproxamide) reduce waste and improve scalability .
Research Applications and Biological Significance
Pharmaceutical Intermediates
Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one serves as a precursor in synthesizing therapeutic agents:
-
Moxifloxacin Synthesis: The compound’s stereoisomer, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is a critical intermediate in producing the antibiotic moxifloxacin .
-
Schiff Base Derivatives: Modifications at the 5-position (e.g., benzyl substitution) yield compounds with antimicrobial and antioxidant properties .
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy:
-
IR Spectroscopy: Strong absorption at ~1700–1750 cm⁻¹ for C=O stretching .
-
Mass Spectrometry: Molecular ion peak at m/z 140.09 ([M+H]⁺) .
Table 4: Analytical Data for Structural Confirmation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume